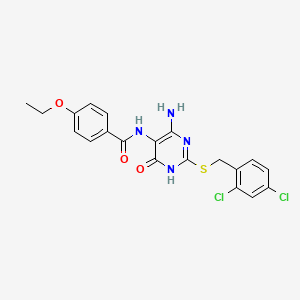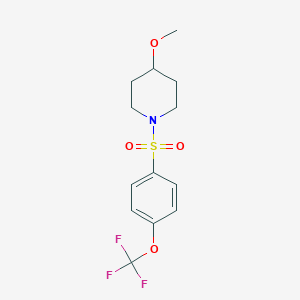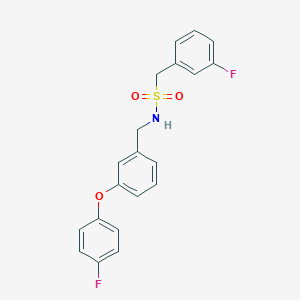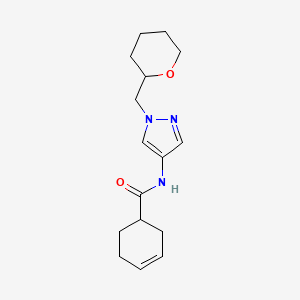![molecular formula C22H22FN5O4S3 B2810562 N-[5-[2-(2-氟苯胺基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-4-哌啶-1-基磺酰苯甲酰胺 CAS No. 392298-78-1](/img/structure/B2810562.png)
N-[5-[2-(2-氟苯胺基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-4-哌啶-1-基磺酰苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C22H22FN5O4S3 and its molecular weight is 535.63. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药物开发潜力
由于其复杂的结构,尚未在现有文献中直接提及感兴趣的化合物。然而,对结构相似的化合物进行的研究提供了对科学研究中潜在应用的见解,重点关注合成方法和药理活性,根据指定要求排除药物使用、剂量和副作用。
用于阿尔茨海默病的杂环化合物合成:Rehman 等人(2018 年)的一项研究详细阐述了合成具有作为阿尔茨海默病候选药物潜力的新型杂环衍生物。这项研究展示了该化合物在通过合成 N-取代衍生物来开发神经退行性疾病治疗中的相关性,表明此类化合物在药物化学中具有更广泛的潜力 (Rehman 等人,2018 年)。
抗菌活性:吴琦(2014 年)报道了 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基] 哌嗪衍生物的合成和抗菌活性。这表明噻二唑和哌嗪化合物在开发新的抗菌剂中具有潜力,展示了此类化合物在解决微生物耐药性方面的效用 (吴琦,2014 年)。
抗癌特性:Yushyn 等人(2022 年)探索了结合吡唑啉、噻二唑和二氯乙酸部分的杂交分子的合成,显示出显着的抗癌活性。此处使用的药效团杂交方法为设计具有潜在肿瘤治疗应用的类药物小分子提供了一条途径 (Yushyn 等人,2022 年)。
抗菌剂开发:Patel 等人(2012 年)合成了具有针对多种细菌和真菌菌株的显着活性的新型 s-三嗪。将 1,3,4-恶二唑和哌嗪/哌啶部分结合到抗菌剂中,强调了此类化合物在针对传染病创造有效治疗方法中的潜力 (Patel 等人,2012 年)。
作用机制
Target of Action
The primary target of this compound is B-cell lymphoma 6 (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) . It suppresses the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells .
Mode of Action
The compound operates based on the mechanism of induced proximity . It is a bifunctional molecule designed to activate the apoptosis pathway in cancer cells . One end of the molecule binds to BCL6, while the other end binds to a transcriptional activator, BRD4 . This forms a complex with BCL6 and BRD4, where the presence of BRD4 strongly activates the gene expression that was originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway . By forming a complex with BCL6 and BRD4, it reactivates the genes involved in apoptosis that were previously silenced by BCL6 . This leads to the activation of the apoptosis pathway, resulting in the death of cancer cells .
Pharmacokinetics
The compound’s efficacy in killing dlbcl cells, including those resistant to chemotherapy and with tp53 mutations, suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound effectively kills DLBCL cells expressing BCL6, including those resistant to chemotherapy and with TP53 mutations . In addition to promoting apoptosis, the compound also downregulates the expression of the well-known oncogene MYC .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. The compound’s ability to change a portion of BCL6’s transcription status, known as the gain of function mechanism, is favored, especially in the treatment of large tumors with poor vascularization where drug accumulation is difficult .
属性
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S3/c23-17-6-2-3-7-18(17)24-19(29)14-33-22-27-26-21(34-22)25-20(30)15-8-10-16(11-9-15)35(31,32)28-12-4-1-5-13-28/h2-3,6-11H,1,4-5,12-14H2,(H,24,29)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVETUESMUURQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)

![methyl 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810484.png)
![4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline](/img/structure/B2810485.png)
![ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2810486.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2810488.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2810489.png)
![N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2810491.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)


![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)